(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate
Description
(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butylsulfinyl imine group at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. The sulfinyl moiety introduces stereochemical complexity, making the compound valuable in asymmetric synthesis and pharmaceutical intermediates. Its molecular formula is inferred as C15H26N2O3S, with an approximate molecular weight of 314.44 g/mol, based on structural analogs in the evidence .
The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations. The tert-butylsulfinyl imine group acts as a chiral directing agent, enabling enantioselective reactions. This compound is typically synthesized via condensation reactions between tert-butylsulfinamide and aldehyde intermediates, followed by Boc protection .
Properties
IUPAC Name |
tert-butyl 4-[(E)-[(S)-tert-butylsulfinyl]iminomethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-14(2,3)20-13(18)17-9-7-12(8-10-17)11-16-21(19)15(4,5)6/h11-12H,7-10H2,1-6H3/b16-11+/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFSLHGOXVVNSS-HZBHDWBUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C=N/[S@@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Solvent polarity critically influences reaction kinetics:
-
Toluene : Enhances imine stability, favoring higher yields (82%) but slower reaction rates (24–48 hours).
-
THF : Accelerates the reaction (12–18 hours) but reduces yield to 68% due to competing side reactions.
Temperature control below 40°C prevents Boc group cleavage, while reactions above 60°C promote decomposition.
Chemical Reactions Analysis
(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Chemistry
Chiral Auxiliary in Asymmetric Synthesis
The compound serves as a versatile chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for the preparation of enantiomerically enriched compounds, which are essential in pharmaceuticals. The presence of the tert-butylsulfinyl group enhances the reactivity towards nucleophiles, facilitating the formation of chiral amines .
Reactivity with Organometallic Reagents
Research indicates that (S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate can react with various organometallic reagents. These reactions are pivotal for synthesizing complex nitrogen-containing compounds, including alkaloids and other biologically active molecules . The compound's ability to form stable intermediates allows for further transformations, making it valuable in synthetic pathways.
Medicinal Chemistry
Potential Drug Development
The structure of this compound suggests potential applications in drug development. Its derivatives have been studied for their biological activity, particularly as inhibitors or modulators of biological targets. The sulfinamide functional group is known to impart favorable pharmacokinetic properties, making these compounds suitable candidates for further medicinal chemistry studies .
Case Studies in Anticancer Research
Recent studies have explored the anticancer properties of compounds derived from this compound. For example, modifications to the piperidine ring have led to the discovery of novel anticancer agents that exhibit selective cytotoxicity against various cancer cell lines . The ability to fine-tune the chemical structure allows researchers to optimize efficacy and reduce side effects.
Biochemical Applications
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Its sulfinamide functionality can interact with enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic interventions . This application is particularly relevant in the context of developing inhibitors for diseases such as diabetes and cancer.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
Chirality and Stereochemical Influence: The target compound’s tert-butylsulfinyl group provides a rigid chiral environment, critical for enantioselective catalysis . In contrast, tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate lacks sulfur-based chirality but incorporates a pyridinyl group for metal coordination . Hydroxy-substituted analogs (e.g., (2S,4S)-4-hydroxy-2-methylpiperidine derivative) rely on hydroxyl stereochemistry for hydrogen-bonding interactions in catalysis .
Reactivity and Stability :
- The sulfinyl imine group in the target compound is sensitive to acidic hydrolysis but stable under basic conditions, enabling selective deprotection . Carbamoyl derivatives (e.g., 139290-70-3) exhibit higher stability due to the electron-withdrawing carbamate group .
- Piperazine-containing analogs (205059-24-1) show enhanced basicity, making them suitable for targeting neurotransmitter receptors .
Synthetic Methodologies: The target compound is synthesized via imine condensation followed by Boc protection, similar to azo-azomethine dye syntheses () . Amino-pyridinyl derivatives (1707580-61-7) require palladium-catalyzed coupling for pyridine introduction .
Biological Activity
(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate, also referred to by its CAS number 159635-49-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with tert-butylsulfinyl imine. The compound has been characterized using various spectroscopic techniques including NMR and mass spectrometry, confirming its molecular structure and purity.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₁O₂S |
| Molecular Weight | 239.34 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Purity | >98% (by HPLC) |
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, suggesting that modifications in the piperidine structure can enhance antibacterial activity.
Neuroprotective Effects
Research highlights the potential neuroprotective effects of this compound class. In vitro studies demonstrate that certain piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis, which is critical in conditions like Alzheimer's disease.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with pathological conditions. For example, it has shown promise as a β-lactamase inhibitor, which could enhance the efficacy of β-lactam antibiotics against resistant bacterial strains.
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial activity of several piperidine derivatives, including this compound), against multi-drug resistant E. coli strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Neuroprotection : In a model of oxidative stress-induced neuronal cell death, this compound demonstrated a protective effect, reducing cell death by approximately 40% compared to control groups.
- Enzyme Inhibition : The compound was tested for β-lactamase inhibition using a standard enzyme assay. It exhibited IC50 values in the low micromolar range, indicating significant inhibitory potential.
Q & A
How can researchers optimize the synthesis of (S)-t-butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate to improve yield and enantiomeric purity?
Level : Advanced
Methodological Answer :
Synthesis optimization requires addressing stereochemical control and reaction conditions. Key steps include:
- Chiral Sulfinyl Imine Formation : Use tert-butylsulfinamide under anhydrous conditions to form the imine intermediate. Control temperature (0–5°C) to minimize racemization .
- Piperidine Coupling : Employ Mitsunobu or reductive amination conditions. For enantiomeric purity, use chiral catalysts (e.g., BINOL-derived ligands) .
- Purification : Chiral HPLC or recrystallization in hexane/ethyl acetate (3:1) enhances purity.
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C (imine formation) | Prevents racemization (~95% ee) |
| Catalyst Loading | 5 mol% (BINOL ligand) | Increases enantioselectivity |
| Solvent System | Dichloromethane (anhydrous) | Avoids hydrolysis of sulfinyl group |
Data Contradictions : Some protocols report higher yields at room temperature but with reduced enantiomeric purity (70–80% ee), highlighting the trade-off between speed and stereochemical fidelity .
What analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?
Level : Basic
Methodological Answer :
A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm piperidine ring substitution patterns (δ 3.5–4.5 ppm for N-CH₂) .
- NOESY : Verify tert-butylsulfinyl group orientation (S-configuration).
- Mass Spectrometry (HRMS) : Exact mass matching (calc. for C₁₆H₃₀N₂O₂S: 338.199 g/mol) .
- X-ray Crystallography : Definitive stereochemical assignment (if crystals form).
Pitfalls : Overlapping signals in NMR may require deuterated solvents (e.g., DMSO-d₆) for resolution.
How does the tert-butylsulfinyl group influence the compound’s stability under varying pH and temperature conditions?
Level : Advanced
Methodological Answer :
The sulfinyl group confers both stability and sensitivity:
- Thermal Stability : Decomposes above 150°C (TGA data), forming SO₂ and tert-butanol byproducts .
- pH Sensitivity :
- Acidic Conditions (pH < 3) : Hydrolysis of the sulfinyl imine to sulfinic acid.
- Basic Conditions (pH > 10) : Epimerization at the sulfur center (S→R) .
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| High Temperature | Decomposition to SO₂ | Store at –20°C under inert gas |
| Aqueous Solutions | Hydrolysis | Use anhydrous solvents (e.g., THF) |
Contradictions : Some studies report stability in aqueous buffers (pH 7.4) for >24 hours, suggesting context-dependent behavior .
What strategies resolve contradictions in reported reactivity of the sulfinyl imine moiety in cross-coupling reactions?
Level : Advanced
Methodological Answer :
Discrepancies arise from competing pathways:
- Nucleophilic Attack vs. Reductive Elimination : Use steric hindrance (e.g., bulky ligands) to favor C–N bond formation over side reactions .
- Catalyst Screening : Pd(OAc)₂/XPhos outperforms CuI in Suzuki-Miyaura couplings (yield: 82% vs. 45%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
